molecular formula C11H23ClN2O2 B592227 tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride CAS No. 1187927-08-7

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride

Cat. No.: B592227
CAS No.: 1187927-08-7
M. Wt: 250.767
InChI Key: VOEFCBJLDQFVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(methylamino)piperidine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is unique due to its specific structural configuration, which imparts distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. Its structure, featuring a tert-butyl group and a methylamino substituent, suggests interactions with various biological targets, including neurotransmitter systems.

  • Molecular Formula : C₁₁H₂₃ClN₂O₂
  • Molecular Weight : Approximately 250.77 g/mol
  • Structure : The compound's piperidine ring is crucial for its biological activity, potentially influencing receptor interactions and enzyme modulation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets through:

  • Hydrogen Bonding : Facilitates binding to receptors and enzymes.
  • Electrostatic Interactions : Enhances affinity for biological targets.
    These interactions are critical for modulating enzyme activities and receptor functions, which may lead to therapeutic effects in neurological disorders .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly affecting the central nervous system (CNS). Its potential applications include:

  • Neurological Disorders : The compound may influence neurotransmitter systems, suggesting possible therapeutic roles in conditions such as depression or anxiety.
  • Toxicity Considerations : It is classified under acute toxicity categories, necessitating careful handling .

Study 1: Interaction with Receptors

A study evaluated the interaction of this compound with various receptors. The results indicated that the compound could act as a modulator of neurotransmitter systems, potentially impacting mood regulation and cognitive functions .

Study 2: Structure-Activity Relationships (SAR)

Further investigations into the structure-activity relationships revealed that modifications to the piperidine ring could enhance the compound's potency. For instance, analogs with different substituents on the nitrogen atom were synthesized and tested for their inhibitory effects on specific enzymes related to neurological pathways .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
Interaction with CNS receptorsModulation of neurotransmitter systems
Potential therapeutic applicationsNeurological disorder treatment
Toxicity classificationAcute toxicity

Properties

IUPAC Name

tert-butyl 3-(methylamino)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-6-9(8-13)12-4;/h9,12H,5-8H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFCBJLDQFVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662454
Record name tert-Butyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-08-7
Record name tert-Butyl 3-(methylamino)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.